molecular formula C16H16Cl2O B7805387 Benzylchloromethyl ether

Benzylchloromethyl ether

Cat. No.: B7805387
M. Wt: 295.2 g/mol
InChI Key: GLYOPNLBKCBTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylchloromethyl ether, also known as (chloromethoxymethyl)benzene, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is known for its use as a powerful alkylating agent. This compound is highly reactive and is used in various chemical synthesis processes. It is important to handle this compound with care due to its potential carcinogenic properties and its ability to act as a lachrymator, causing irritation to the eyes and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylchloromethyl ether can be synthesized through the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. The process involves the following steps :

  • A mixture of benzyl alcohol and paraformaldehyde is prepared.
  • Anhydrous hydrogen chloride is introduced into the mixture at a controlled rate while maintaining the temperature between 20-25°C.
  • The reaction is complete when two clear homogeneous phases appear.
  • The upper layer is separated, diluted with pentane, and dried over anhydrous magnesium sulfate.
  • The solution is then concentrated, and the residual liquid is decanted to obtain crude this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzylchloromethyl ether primarily undergoes substitution reactions due to the presence of the reactive chloromethyl group. It can also participate in alkylation reactions, where it introduces benzoyloxy- and hydroxymethyl groups into other molecules .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.

    Alkylation Reactions: this compound is used as an alkylating agent in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Benzylchloromethyl ether has a wide range of applications in scientific research and industry :

    Biology: Its alkylating properties make it useful in the modification of biomolecules for research purposes.

    Medicine: While not directly used in therapeutic applications, it serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of polymers, dyes, and surfactants. Additionally, it is used in the manufacture of drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The primary mechanism by which benzylchloromethyl ether exerts its effects is through alkylation. The chloromethyl group reacts with nucleophiles, forming covalent bonds with various substrates. This reactivity is harnessed in synthetic chemistry to introduce functional groups into target molecules. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other organic compounds .

Comparison with Similar Compounds

    Chloromethyl ethyl ether: Similar in structure but with an ethyl group instead of a benzyl group.

    Bromomethyl methyl ether: Contains a bromine atom instead of chlorine.

    2-Chloroethyl methyl ether: Features a chloroethyl group instead of a chloromethyl group.

Uniqueness: Benzylchloromethyl ether is unique due to its benzyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the aromatic ring in the benzyl group enhances its stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[2-chloro-2-(1-chloro-2-phenylethoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOPNLBKCBTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(OC(CC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylchloromethyl ether
Reactant of Route 2
Benzylchloromethyl ether
Reactant of Route 3
Benzylchloromethyl ether
Reactant of Route 4
Benzylchloromethyl ether
Reactant of Route 5
Benzylchloromethyl ether
Reactant of Route 6
Benzylchloromethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.